molecular formula C13H9Cl2NO3 B13881294 3,5-dichloro-2,6-dihydroxy-N-phenylbenzamide

3,5-dichloro-2,6-dihydroxy-N-phenylbenzamide

Cat. No.: B13881294
M. Wt: 298.12 g/mol
InChI Key: DXPPRMJLWPGFAI-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-dihydroxy-N-phenylbenzamide is an organic compound characterized by the presence of two chlorine atoms, two hydroxyl groups, and a phenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2,6-dihydroxy-N-phenylbenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an aryl amine in the presence of a solvent such as dimethylformamide (DMF) and a base like pyridine. The reaction is carried out under a nitrogen atmosphere and heated to 60°C for about 2 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and solvents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2,6-dihydroxy-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,5-Dichloro-2,6-dihydroxy-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dichloro-2,6-dihydroxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2,6-dihydroxy-N-phenylbenzamide is unique due to the presence of both chlorine and hydroxyl groups on the benzamide core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H9Cl2NO3

Molecular Weight

298.12 g/mol

IUPAC Name

3,5-dichloro-2,6-dihydroxy-N-phenylbenzamide

InChI

InChI=1S/C13H9Cl2NO3/c14-8-6-9(15)12(18)10(11(8)17)13(19)16-7-4-2-1-3-5-7/h1-6,17-18H,(H,16,19)

InChI Key

DXPPRMJLWPGFAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O

Origin of Product

United States

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